4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine 4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 956440-81-6
VCID: VC6015004
InChI: InChI=1S/C10H9Br2N3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
SMILES: C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Br
Molecular Formula: C10H9Br2N3
Molecular Weight: 331.011

4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine

CAS No.: 956440-81-6

Cat. No.: VC6015004

Molecular Formula: C10H9Br2N3

Molecular Weight: 331.011

* For research use only. Not for human or veterinary use.

4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine - 956440-81-6

Specification

CAS No. 956440-81-6
Molecular Formula C10H9Br2N3
Molecular Weight 331.011
IUPAC Name 4-bromo-1-[(4-bromophenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H9Br2N3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
Standard InChI Key RELXPRZZRBQDLP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

4-Bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine features a pyrazole ring system substituted at three strategic positions:

  • Position 1: A 4-bromobenzyl group (C6H4Br\text{C}_6\text{H}_4\text{Br}-CH2_2-) provides steric bulk and electronic modulation.

  • Position 3: A primary amine (-NH2_2) enhances hydrogen-bonding capacity and nucleophilic reactivity.

  • Position 4: A bromine atom introduces electrophilic character, facilitating cross-coupling reactions.

The canonical SMILES representation (C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Br\text{C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Br}) and InChI key (RELXPRZZRBQDLP-UHFFFAOYSA-N\text{RELXPRZZRBQDLP-UHFFFAOYSA-N}) codify this structure, enabling precise computational modeling .

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data for this specific compound remains unpublished, analogous brominated pyrazoles exhibit planar pyrazole rings with dihedral angles between 10°–15° relative to aromatic substituents . The 4-bromobenzyl group likely induces torsional strain, influencing molecular packing in solid-state configurations.

Physicochemical Properties

Experimental and Predicted Characteristics

Key physicochemical parameters derived from computational models and empirical analogs include:

PropertyValueMethod/Prediction
Molecular Weight331.01 g/molCalculated
Boiling Point458.1 ± 40.0 °CACD/Labs Software
Density1.90 ± 0.1 g/cm³QSPR Estimation
LogP (Partition Coefficient)3.2 (Estimated)ChemAxon Toolkit

These properties suggest moderate lipophilicity, aligning with the compound’s potential for membrane permeability in biological assays .

Spectroscopic Signatures

  • NMR: The benzyl methylene protons (CH2\text{CH}_2) resonate at δ 4.5–5.5 ppm, while aromatic protons from the brominated benzene ring appear as a doublet (δ 7.3–7.5 ppm). The pyrazole C-H signal (position 5) is typically observed near δ 7.8 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would yield a prominent [M+H]+^+ peak at m/z 332.00, with isotopic patterns characteristic of dibrominated species.

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential functionalization:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α-bromo ketones under basic conditions.

  • Bromination: Electrophilic aromatic substitution (EAS) using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in polar aprotic solvents.

  • Benzylation: Nucleophilic substitution (SN_\text{N}2) between 4-bromobenzyl bromide and the pyrazole amine under inert atmospheres.

Reactivity Profile

  • Nucleophilic Substitution: The C-4 bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, catalyzed by palladium complexes (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) .

  • Amine Functionalization: The primary amine undergoes acylation or sulfonation, enabling diversification into amide or sulfonamide derivatives.

  • Oxidative Pathways: Treatment with H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 could oxidize the amine to a nitro group, though this remains speculative without experimental validation.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s dual bromine atoms and amine group make it a versatile building block for:

  • Anticancer Agents: Brominated pyrazoles are precursors to kinase inhibitors targeting BRAF or EGFR mutations .

  • Antimicrobial Scaffolds: Structural analogs demonstrate MIC values <10 μM against Staphylococcus aureus and Escherichia coli in preliminary screens.

Materials Science

  • Coordination Chemistry: The amine and bromide ligands may bind transition metals (e.g., CuI^\text{I}, PdII^\text{II}), forming complexes with catalytic or photoluminescent properties.

  • Polymer Additives: Bromine’s flame-retardant properties could be exploited in halogenated polymer composites.

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